2-Amino-4,4,5,5,5-pentafluoropentanoic acid
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Overview
Description
2-Amino-4,4,5,5,5-pentafluoropentanoic acid is a fluorinated amino acid with the molecular formula C₅H₆F₅NO₂ and a molecular weight of 207.1 g/mol Fluorinated amino acids are of great interest in various fields due to their unique properties, such as increased metabolic stability and enhanced biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,4,5,5,5-pentafluoropentanoic acid can be achieved through various methods. One common approach involves the dynamic kinetic resolution of the corresponding racemate. This method allows for the production of enantiomerically pure compounds, which are essential for pharmaceutical applications . The reaction typically involves the use of chiral auxiliaries and specific reagents to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis techniques. These methods are designed to be operationally convenient and cost-effective, ensuring the availability of the compound for research and commercial purposes . The use of recyclable chiral auxiliaries and efficient reaction conditions are key factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4,4,5,5,5-pentafluoropentanoic acid undergoes various chemical reactions, including substitution, oxidation, and reduction. The presence of fluorine atoms makes it highly reactive under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong bases, oxidizing agents, and reducing agents. The reaction conditions are typically tailored to achieve the desired transformation while maintaining the integrity of the fluorinated structure .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may lead to the formation of various derivatives with modified functional groups, while oxidation and reduction reactions can result in changes to the amino acid backbone .
Scientific Research Applications
2-Amino-4,4,5,5,5-pentafluoropentanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of novel compounds with potential pharmaceutical properties . In biology, it is employed in the study of enzyme mechanisms and protein interactions due to its unique fluorinated structure . In medicine, it is investigated for its potential use in drug development, particularly in the design of more stable and active pharmaceutical agents . Additionally, the compound finds applications in the industry as a specialty chemical for various synthetic processes .
Mechanism of Action
2-Amino-4,4,5,5,5-pentafluoropentanoic acid can be compared to other fluorinated amino acids, such as 2-Amino-5,5,5-trifluoropentanoic acid . While both compounds share similar structural features, the presence of additional fluorine atoms in this compound imparts unique properties, such as increased metabolic stability and enhanced biological activity . Other similar compounds include fluorinated derivatives of naturally occurring amino acids, which are used in various research and industrial applications .
Comparison with Similar Compounds
- 2-Amino-5,5,5-trifluoropentanoic acid
- 2-Amino-4,4,4-trifluorobutanoic acid
- 2-Amino-3,3,3-trifluoropropanoic acid
Properties
CAS No. |
15959-97-4 |
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Molecular Formula |
C5H6F5NO2 |
Molecular Weight |
207.10 g/mol |
IUPAC Name |
2-amino-4,4,5,5,5-pentafluoropentanoic acid |
InChI |
InChI=1S/C5H6F5NO2/c6-4(7,5(8,9)10)1-2(11)3(12)13/h2H,1,11H2,(H,12,13) |
InChI Key |
WDXQGHPDMGJLFY-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)N)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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